molecular formula C27H24N6O3S2 B2812145 N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide CAS No. 391916-34-0

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide

Cat. No. B2812145
CAS RN: 391916-34-0
M. Wt: 544.65
InChI Key: QVDUVYZRIKOWAL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The presence of multiple aromatic rings (benzothiazole, triazole, and phenyl groups) in this compound suggests that it may exhibit significant pi-pi stacking interactions, which could influence its physical and chemical properties. The electron-withdrawing amide group could also impact the electronic distribution within the molecule .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the amine group in the benzo[d]thiazol-2-ylamino moiety could participate in nucleophilic substitution or addition reactions. The amide group could undergo hydrolysis under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings and polar functional groups (such as the amide) could impact its solubility, melting point, and other physical properties .

Scientific Research Applications

Anticancer Activity

One significant application of compounds containing the benzo[d]thiazol moiety, like N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide, is in the field of anticancer research. Studies have demonstrated that certain derivatives of this compound exhibit notable anticancer activity. For instance, Havrylyuk et al. (2010) explored various 4-thiazolidinones with benzothiazole moieties and found that some derivatives showed significant anticancer activity against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers (Havrylyuk et al., 2010).

Antimicrobial Activity

Another area of research involving this compound is in the development of antimicrobial agents. For instance, Tien et al. (2016) synthesized derivatives of 2-Methylbenzimidazole containing 1,3,4-oxadiazole or 1,2,4-triazole heterocycle, which exhibited antimicrobial activity against bacteria, mold, and yeast (Tien et al., 2016). Similarly, Desai et al. (2013) reported the synthesis of a series of thiazole derivatives that demonstrated potential as therapeutic interventions for microbial diseases, especially bacterial and fungal infections (Desai et al., 2013).

Synthesis and Characterization

The synthesis and characterization of compounds with the benzo[d]thiazol moiety, like our compound of interest, are also critical aspects of research. Yadav et al. (2020) developed a simple and eco-friendly protocol for synthesizing novel derivatives involving a one-pot C–C and C–N bond forming strategy (Yadav et al., 2020). These studies contribute to a deeper understanding of the chemical properties and potential applications of these compounds.

properties

IUPAC Name

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N6O3S2/c1-17-8-7-9-18(14-17)25(35)28-15-23-31-32-27(33(23)20-11-4-5-12-21(20)36-2)37-16-24(34)30-26-29-19-10-3-6-13-22(19)38-26/h3-14H,15-16H2,1-2H3,(H,28,35)(H,29,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVDUVYZRIKOWAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3OC)SCC(=O)NC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide

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